2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-10(5-8(10)13)9-6(11)3-2-4-7(9)12;/h2-4,8H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJLVGLKXHCWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=C(C=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a synthetic organic compound with potential pharmaceutical applications. It features a cyclopropane ring and an amine functional group, which are critical for its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(2,6-difluorophenyl)-2-methylcyclopropan-1-amine; hydrochloride
- Molecular Formula : C10H12ClF2N
- Molecular Weight : 219.66 g/mol
- CAS Number : 1354954-35-0
- InChI Key : NNJLVGLKXHCWLO-UHFFFAOYSA-N
The biological activity of 2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is primarily attributed to its interaction with specific biological targets. The amine group allows for potential binding to neurotransmitter receptors, while the difluorophenyl moiety may enhance lipophilicity and receptor affinity.
Potential Mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system.
- Antiviral Activity : Similar compounds have shown anti-influenza properties, suggesting potential antiviral applications for this compound.
Antiviral Properties
Research has indicated that compounds structurally related to 2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride exhibit antiviral activity against influenza viruses. For example, tricyclic compounds with similar amine structures have demonstrated significant efficacy against influenza A virus strains (Oka et al., 2001).
Aminolysis and Reaction Studies
Studies on aminolysis reactions involving cyclopropyl-containing compounds reveal that the reactivity is influenced by steric and electronic factors. The compound's structure suggests it could participate in such reactions effectively (Novakov et al., 2017).
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Oka et al. (2001) | Identified antiviral properties against influenza A virus in related compounds. |
| Novakov et al. (2017) | Demonstrated the importance of steric and electronic properties in aminolysis reactions involving cyclopropylamines. |
| Masaud et al. (2022) | Explored synthesis of ketamine derivatives, indicating potential therapeutic applications through structural similarities. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
